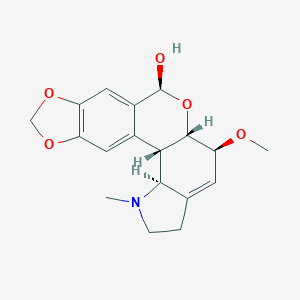
Unsevine
Descripción general
Descripción
Métodos De Preparación
Unsevine can be synthesized through various synthetic routes. One common method involves the use of preparative high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . The synthetic route typically involves the reaction of specific precursors under controlled conditions to yield this compound. Industrial production methods may include large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality of the final product.
Análisis De Reacciones Químicas
Unsevine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the mass spectrometric investigation of this compound has shown that it can undergo hydrogenation, leading to the formation of different products . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
In chemistry, it is used as a reference compound in mass spectrometric studies to understand the behavior of alkaloids . In biology, Unsevine has been studied for its potential anti-inflammatory and analgesic properties. In medicine, it may have applications in the development of new therapeutic agents. In industry, this compound is used in the synthesis of other complex molecules and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Unsevine involves its interaction with specific molecular targets and pathways. It acts directly on the central nervous system, inhibiting the reaction of orientation, prolonging the action of soporifics, enhancing the effects of analgesics, and preventing convulsions. The molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interacts with neurotransmitter receptors and ion channels in the brain.
Comparación Con Compuestos Similares
Unsevine is structurally similar to other alkaloids such as ungerine, hippeastrine, and lycorine . These compounds share common structural features, including the presence of methylenedioxy and methoxy groups. this compound is unique due to its specific stereochemistry and the presence of a cis linkage between the B and C rings . This unique structure contributes to its distinct chemical and biological properties.
Similar Compounds
- Ungerine
- Hippeastrine
- Lycorine
- Galanthamine
- Tazettine
- Pancratine
This compound’s unique structure and properties make it a valuable compound for scientific research and industrial applications. Its potential therapeutic effects and applications in various fields continue to be explored, making it an exciting area of study for researchers.
Propiedades
IUPAC Name |
(2S,3S,9S,10S,12S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17/h5-7,14-18,20H,3-4,8H2,1-2H3/t14-,15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBHYAMIHZYNMV-AVEIZBFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(O3)O)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4[C@H](O3)O)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)





